molecular formula C11H13NO B8769015 1,2,3,4-Tetrahydronaphthalene-2-carboxamide

1,2,3,4-Tetrahydronaphthalene-2-carboxamide

Cat. No.: B8769015
M. Wt: 175.23 g/mol
InChI Key: YPJUUALGVIQOLR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carboxamide

InChI

InChI=1S/C11H13NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H2,12,13)

InChI Key

YPJUUALGVIQOLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trifluoromethyl)-phenyl]-7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide (0.250 g, 0.39 mol) in THF (5 mL) at 0° C. was added 1.0 M tetra-n-butylammonium fluoride in THF (0.43 mL). The reaction mixture was allowed to stir at 0° C. for 1 h and then at rt overnight. Water was added and the reaction mixture was extracted with EtOAc. The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-oxy)-N-3(hydroxymethyl)-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide I-206 (199 mg, 88%) as a white solid. 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 11.48 (br s, 1H), 10.46 (s, 1H), 8.21 (d, 1H), 8.02 (s, 1H), 7.79 (s, 1H), 7.35 (br s, 1H), 7.31 (s, 1H), 7.22 (d, 1H), 6.93-7.02 (m, 2H), 6.81-6.86 (m, 1H), 4.54 (s, 2H), 2.76-2.97 (m, 5H), 2.07-2.15 (m, 1H), 1.90-1.98 (m, 1H), 1.73-1.85 (m, 1H), and 0.81-0.89 (m, 4H). LCMS: (FA) ES+526.4, ES−524.5.
Name
N-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trifluoromethyl)-phenyl]-7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Quantity
0.25 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5 mL
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solvent
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0.43 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate (45.0 mg, 0.07 mmol) was treated with a solution of 4.0M HCl in dioxane (12.0 mL) and stirred for 1 h. The solvents were evaporated to give N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-7-({2-5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide I-332 as the HCl salt (41.0 mg, 94.9%). 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 10.58 (s, 1H), 8.54 (d, 1H), 8.31 (br s, 2H), 8.02 (d, 2H), 7.87 (s, 1H), 7.57 (s, 1H), 7.38 (d, 1H), 7.26 (d, 1H), 7.08-7.09 (m, 1H), 7.05 (d, 1H), 6.99-7.02 (m, 1H), 4.09 (q, 2H), 2.85-2.98 (m, 5H), 2.09-2.16 (m, 1H), and 1.79-1.89 (m, 1H). LCMS: (FA) ES+576.3, ES−574.4.
Name
tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate
Quantity
45 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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12 mL
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Synthesis routes and methods III

Procedure details

A mixture of 7-{[2-(acetylamino)pyridin-4-yl]oxy}-N-[3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide (100 mg, 0.16 mmol) and pTSA (28 mg, .16 mmol) in MeOH (7 mL) and water (1 mL) was allowed to stir at rt overnight and then at 70° C. Water was added and the mixture was extracted with EtOAc. The organic solutions were combined, washed with sat. aq. NaHCO3 and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 7-{[2-(acetylamino)pyridin-4-yl]oxy}-N-3-{[(2R)-2,3-dihydroxypropyl]-oxy}-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide (I-412) (80 mg, 68%) as a white solid. 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 10.52 (s, 1H), 8.24 (d, 1H), 7.66 (br s, 1H), 7.56 (br s, 1H), 7.29-7.17 (m, 2H), 7.06-6.86 (m, 4H), 4.07-3.75 (m, 3H), 3.46-3.40 (m, 2H), 3.00-2.74 (m, 5H), 2.19-2.05 (m, 4H), and 1.89-1.71 (m, 1H). LCMS: (FA) ES+560.1, ES−558.0.
Name
7-{[2-(acetylamino)pyridin-4-yl]oxy}-N-[3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
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Quantity
7 mL
Type
solvent
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1 mL
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0 (± 1) mol
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